4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-ETHOXYBENZOYL)QUINOLINE
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Overview
Description
4-(3,4-Dimethylbenzenesulfonyl)-3-(4-ethoxybenzoyl)quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a 3,4-dimethylbenzenesulfonyl group at the 4-position and a 4-ethoxybenzoyl group at the 3-position. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylbenzenesulfonyl)-3-(4-ethoxybenzoyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the 3,4-Dimethylbenzenesulfonyl Group: The quinoline core is then reacted with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonyl group at the 4-position.
Introduction of the 4-Ethoxybenzoyl Group: Finally, the compound is reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the benzoyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylbenzenesulfonyl)-3-(4-ethoxybenzoyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and benzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted quinoline derivatives with new functional groups.
Scientific Research Applications
4-(3,4-Dimethylbenzenesulfonyl)-3-(4-ethoxybenzoyl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethylbenzenesulfonyl)-3-(4-ethoxybenzoyl)quinoline depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of the sulfonyl and benzoyl groups can influence its binding affinity and specificity. The compound may also modulate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethylbenzenesulfonyl)quinoline: Lacks the 4-ethoxybenzoyl group.
3-(4-Ethoxybenzoyl)quinoline: Lacks the 3,4-dimethylbenzenesulfonyl group.
4-(Benzoyl)quinoline: Lacks both the 3,4-dimethylbenzenesulfonyl and 4-ethoxybenzoyl groups.
Uniqueness
4-(3,4-Dimethylbenzenesulfonyl)-3-(4-ethoxybenzoyl)quinoline is unique due to the presence of both the 3,4-dimethylbenzenesulfonyl and 4-ethoxybenzoyl groups. These substituents impart specific chemical and physical properties, making the compound distinct from its analogs. The combination of these groups can enhance its biological activity and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c1-4-31-20-12-10-19(11-13-20)25(28)23-16-27-24-8-6-5-7-22(24)26(23)32(29,30)21-14-9-17(2)18(3)15-21/h5-16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXCXJJWQTTZDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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